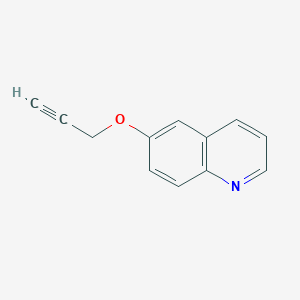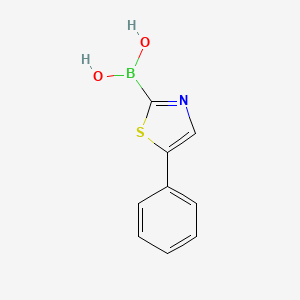
(5-フェニルチアゾール-2-イル)ボロン酸
概要
説明
(5-Phenylthiazol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
科学的研究の応用
(5-Phenylthiazol-2-yl)boronic acid has diverse applications in scientific research:
作用機序
Target of Action
It’s known that boronic acids and their derivatives, including this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organic groups from boron to palladium , suggesting that palladium complexes could be a potential target.
Mode of Action
The mode of action of (5-Phenylthiazol-2-yl)boronic acid likely involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Molecules containing a thiazole ring, like this compound, can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are generally considered to be marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Phenylthiazol-2-yl)boronic acid. For instance, the compound’s susceptibility to hydrolysis increases at physiological pH . Additionally, the rate of protodeboronation, a reaction that can compete with cross-coupling, is reduced at low concentrations of boronic acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylthiazol-2-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method starts with the reaction of 2-bromo-5-phenylthiazole with a boronic ester under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of (5-Phenylthiazol-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions: (5-Phenylthiazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Various reduced derivatives.
Substitution: Biaryl compounds or other substituted products.
類似化合物との比較
Phenylboronic acid: Lacks the thiazole ring, making it less versatile in certain applications.
Thiazole-2-boronic acid: Similar structure but without the phenyl group, affecting its reactivity and applications.
Uniqueness: (5-Phenylthiazol-2-yl)boronic acid is unique due to the presence of both the phenyl and thiazole groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it suitable for a broader range of chemical reactions and applications compared to its simpler analogs .
特性
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLNVBCUBDVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855698 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872423-54-6 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


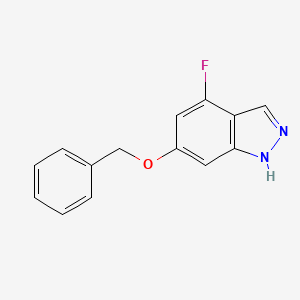
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
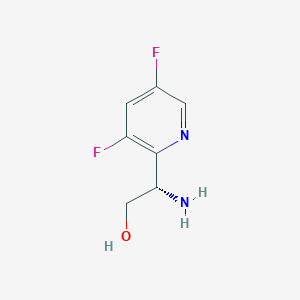
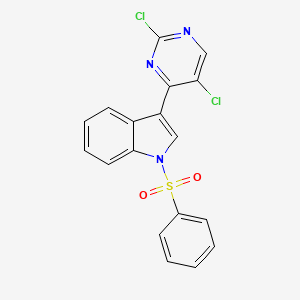
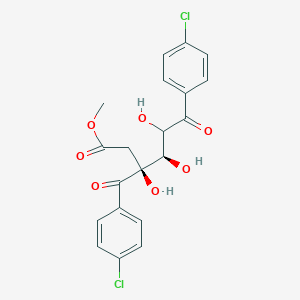

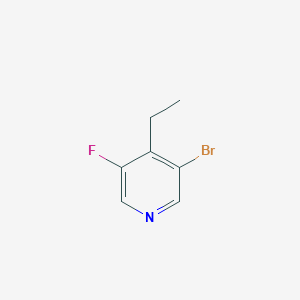
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
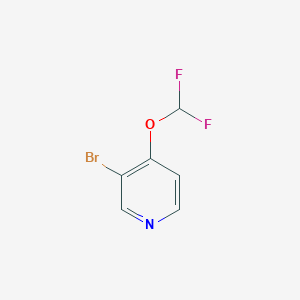
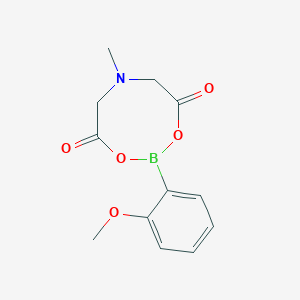

![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)
![potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide](/img/structure/B1401455.png)
